(2S)-1,4-dioxane-2-carbaldehyde
Description
(2S)-1,4-Dioxane-2-carbaldehyde (CAS: 56217-56-2) is a chiral aldehyde derivative of 1,4-dioxane. Its molecular formula is C₅H₈O₃, with a molecular weight of 116.115 g/mol . The compound features a six-membered 1,4-dioxane ring and a carbaldehyde group at the 2-position, with (S)-configuration at the chiral center.
Properties
Molecular Formula |
C5H8O3 |
|---|---|
Molecular Weight |
116.11 g/mol |
IUPAC Name |
(2S)-1,4-dioxane-2-carbaldehyde |
InChI |
InChI=1S/C5H8O3/c6-3-5-4-7-1-2-8-5/h3,5H,1-2,4H2/t5-/m1/s1 |
InChI Key |
SOYANKPFXHJUCE-RXMQYKEDSA-N |
Isomeric SMILES |
C1CO[C@@H](CO1)C=O |
Canonical SMILES |
C1COC(CO1)C=O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis from Chiral Precursors
A prominent approach to synthesizing (2S)-1,4-dioxane-2-carbaldehyde involves asymmetric synthesis starting from chiral intermediates such as (S)-2-hydroxymethyl-dioxane. This method has been extensively documented in antiviral agent development, where the chiral dioxane core is crucial for biological activity.
- The synthesis begins with the preparation of the chiral intermediate (S)-2-hydroxymethyl-dioxane via previously reported asymmetric synthetic routes.
- Subsequent transformations involve functional group manipulations such as oxidation or substitution to introduce the aldehyde functionality at the 2-position.
- Dithiane intermediates are often employed to facilitate the introduction of aldehyde groups through hydrolysis and reduction steps.
- For example, dithiane intermediates are hydrolyzed with methyl iodide and sodium bicarbonate in aqueous acetonitrile to yield aldehyde derivatives.
- Reduction of carbonyl groups using lithium aluminum hydride (LAH) or similar reagents completes the conversion to the target aldehyde.
- The stereochemistry is preserved throughout these steps, with enantiomeric purity confirmed by chromatographic and crystallographic methods.
This method allows for the preparation of enantiomerically pure (2S)-1,4-dioxane-2-carbaldehyde and related analogues, with yields typically ranging from moderate to high depending on the specific reaction conditions and intermediates used.
Vapor-Phase Pyrolytic Ring Closure of α-Hydroxy Acid Oligomers
Another industrially relevant method involves the vapor-phase pyrolytic ring closure of α-hydroxy acid oligomers or their esters to form cyclic dioxane derivatives, including 1,4-dioxane-2,5-diones, which are structurally related to the target compound.
- This process uses a fixed-bed catalyst system, typically aluminum oxide-based catalysts with varying silicon dioxide content, zirconium oxide, or titanium (IV) oxide.
- The reaction temperature ranges from approximately 150°C to 350°C, optimized to maintain substrates and products predominantly in the vapor phase.
- The substrates are α-hydroxy acid oligomers or esters, which undergo ring closure to form cyclic dioxane derivatives.
- The process is conducted under inert gas flow (e.g., nitrogen) to control contact time between substrate and catalyst, minimizing side reactions.
- The resulting products can be purified by crystallization to achieve high purity and enantiomeric excess.
- This method is particularly useful for producing 1,4-dioxane-2,5-diones, which can serve as precursors to (2S)-1,4-dioxane-2-carbaldehyde through further functional group transformations.
Though this method is more general for dioxane derivatives, it provides a scalable route to chiral cyclic compounds that can be adapted for aldehyde synthesis with appropriate downstream chemistry.
Functional Group Transformations via Tosylates and Phenoxide Displacement
A more specialized synthetic route involves the preparation of (2S)-1,4-dioxane-2-carbaldehyde derivatives through tosylate intermediates and nucleophilic displacement reactions:
- Starting from chiral alcohol precursors, tosylation generates good leaving groups at the 2-position.
- Treatment of tosylates with nucleophiles such as 2,6-dimethylphenoxide leads to ether formation via displacement.
- Side reactions such as aziridine ring opening can occur, producing minor stereoisomeric products.
- Purification and hydrogenolysis steps yield enantiomerically pure aldehyde derivatives.
- This approach allows fine control over stereochemistry and substitution patterns, facilitating the synthesis of (2S)-configured aldehydes with high selectivity.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: (2S)-1,4-dioxane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the dioxane ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed:
Oxidation: (2S)-1,4-dioxane-2-carboxylic acid.
Reduction: (2S)-1,4-dioxane-2-methanol.
Substitution: Various substituted dioxane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2S)-1,4-dioxane-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, (2S)-1,4-dioxane-2-carbaldehyde is explored for its potential as a precursor to bioactive compounds. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which (2S)-1,4-dioxane-2-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde is converted to an alcohol through the addition of hydrogen atoms from the reducing agent.
Molecular Targets and Pathways: The molecular targets of (2S)-1,4-dioxane-2-carbaldehyde and its derivatives can vary widely. In biological systems, its derivatives may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde, (S)-
- Molecular Formula : C₉H₁₄O₃
- Molecular Weight : 170.20566 g/mol
- Key Features :
- Contains a spirocyclic system (1,4-dioxane fused to a cyclohexane ring).
- Shares the (S)-configuration at the 2-position but differs in ring complexity.
- Applications in chiral catalyst design or as a building block for complex natural products.
(2R,3R)- and (2S,3S)-3-(4-Hydroxy-3-Methoxyphenyl)-2-Hydroxymethyl-1,4-Benzodioxan-6-Carbaldehyde
- Molecular Formula: Not explicitly stated (estimated C₁₇H₁₆O₆ based on structure).
- Key Features :
- Implications: Enhanced biological activity due to aromaticity and polar functional groups. Contrasts with the non-aromatic (2S)-1,4-dioxane-2-carbaldehyde, which lacks bioactive substituents.
2-(1,3-Dioxoisoindolin-2-YL)Methyl Acetate
- Molecular Formula: C₁₁H₉NO₄
- Molecular Weight : ~219.19 g/mol (calculated) .
- Key Features: Contains an isoindole ring and ester group, differing fundamentally from the aldehyde functionality in the target compound. Classified as non-hazardous under current safety guidelines .
- Implications :
- Ester groups confer stability but reduce reactivity compared to aldehydes.
- Likely used in polymer or agrochemical synthesis rather than chiral applications.
1,4-Dihydro-1,4-Methanonaphthalene
- Molecular Formula : C₁₁H₁₀
- Molecular Weight : 142.2 g/mol .
- Key Features :
- A bicyclic hydrocarbon lacking oxygen atoms, structurally unrelated to dioxane derivatives.
- Implications: Non-polar nature limits use in polar reaction systems. Primarily serves as a model compound in organic synthesis studies.
Comparative Analysis Table
Key Research Findings
- Stereochemical Significance : The (2S)-configuration in (2S)-1,4-dioxane-2-carbaldehyde is critical for enantioselective reactions, similar to the benzodioxane lignans synthesized by Gu Wen et al. .
- Reactivity Trends : Aldehyde-containing compounds (e.g., spiro and benzodioxane derivatives) exhibit higher reactivity in nucleophilic additions compared to esters or hydrocarbons .
- Safety Profiles: While 2-(1,3-Dioxoisoindolin-2-YL)Methyl Acetate is non-hazardous , the safety data for (2S)-1,4-dioxane-2-carbaldehyde remains understudied, necessitating precautionary handling akin to structurally related aldehydes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
